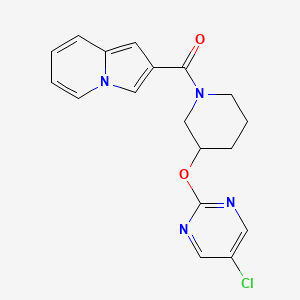

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

The synthesis and evaluation of pyrimidinone derivatives, including structures related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone, have shown significant antimicrobial activities. Studies have demonstrated the preparation of novel pyrimidinones and oxazinones with good antibacterial and antifungal properties, comparable to established antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012). Additionally, other research has created pyrazole derivatives linked to pyrimidinones, showing high antimicrobial and anticancer activity, indicating a broad spectrum of potential therapeutic applications (H. Hafez et al., 2016).

Anticancer Activities

Compounds structurally similar to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone have been synthesized and characterized, revealing potent anticancer activities. For instance, novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives have been identified with higher anticancer activity than doxorubicin, a commonly used chemotherapy drug. This highlights the potential of such compounds in the development of new anticancer therapies (H. Hafez et al., 2016).

Pharmacokinetics and Metabolism

The study of the pharmacokinetics and metabolism of compounds similar to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone is crucial for understanding their behavior in biological systems. Research on dipeptidyl peptidase inhibitors has provided insights into their absorption, distribution, metabolism, and excretion in various species, including humans. These studies are essential for determining the safety and efficacy of such compounds in medical applications (Raman K. Sharma et al., 2012).

Synthesis and Structural Studies

The synthesis and structural analysis of compounds related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone have been extensively studied. These studies not only provide insights into the chemical properties of such compounds but also aid in the development of novel synthetic routes and derivatives with enhanced biological activities. For example, the synthesis of oxime derivatives and their antimicrobial activity evaluation suggest potential for developing new antimicrobial agents (L. Mallesha et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This dual mechanism of action affects the biochemical pathways related to glucose metabolism and insulin secretion, which are crucial in the regulation of blood sugar levels.

Result of Action

The result of the compound’s action is the regulation of blood glucose levels. By stimulating insulin release and promoting GLP-1 secretion, the compound helps to lower blood glucose levels, which is beneficial in the management of type 2 diabetes .

Propiedades

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-indolizin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c19-14-9-20-18(21-10-14)25-16-5-3-7-23(12-16)17(24)13-8-15-4-1-2-6-22(15)11-13/h1-2,4,6,8-11,16H,3,5,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIVWMSYDFRQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)

![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2743892.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)

![2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743898.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2743901.png)